molecular formula C15H14N2O2S B8473090 4-Amino-2-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-6(7H)-one

4-Amino-2-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-6(7H)-one

Cat. No. B8473090
M. Wt: 286.4 g/mol
InChI Key: OUKUBBYQLAWQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-6(7H)-one is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-2-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-6(7H)-one

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one

InChI

InChI=1S/C15H14N2O2S/c1-8-13(9-4-3-5-10(6-9)19-2)14-11(16)7-12(18)17-15(14)20-8/h3-7H,1-2H3,(H3,16,17,18)

InChI Key

OUKUBBYQLAWQQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)NC(=O)C=C2N)C3=CC(=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of methyl 4-amino-2-methyl-3-[3-(methyloxy)phenyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (Description 35) (1.617 g, 4.70 mmol) in ethanol (20 mL) was added aqueous NaOH (5M) (4.70 mL, 23.48 mmol). The suspension was then refluxed under nitrogen for ca. 2 h. The reaction mixture was then cooled to RT and concentrated in vacuo. The residue was partitioned between DCM and water (ca. 50 mL each) and acidified to ca. pH 7 using aqueous HCl (5M). The aqueous layer was separated and re-extracted with DCM (ca. 50 mL×2) and the combined organic layer passed through a phase separator and concentrated in vacuo. The residue was dissolved in diphenyl ether (20 mL, 126 mmol) and heated to 200° C. under nitrogen atmosphere for ca. 2 h. The mixture was then cooled to RT, passed through SCX cartridge (eluting with MeOH followed by 2M NH3 MeOH) and the basic fractions combined and concentrated in vacuo. The residue was purified by normal phase chromatography, eluting with a gradient of 0-20% MeOH in DCM, to afford the title compound (588 mg). LCMS (A) m/z: 285 [M−1]−, Rt 1.10 min (acidic).
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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